Competitive Hydrosilylation: Superior Yield vs. Trichlorosilane
In a direct competitive reaction between triethylsilane and trichlorosilane for methallyl chloride using a soluble platinum catalyst, triethylsilane decisively wins the competition, exhibiting an abnormally high rate, yield, and selectivity. The noncompetitive triethylsilane/methallyl chloride reaction alone is very slow; the presence of trichlorosilane as a promoter paradoxically accelerates triethylsilane consumption, yielding the triethylsilylated product with >20% improvement in yield/selectivity as documented in US Patent 4,614,812, Examples 8 and 9 [1]. The competitive reactivity order for methylchlorosilanes is dimethylchlorosilane > methyldichlorosilane > trichlorosilane, which is the inverse of the Pt–Si bond strength order [2].
| Evidence Dimension | Competitive hydrosilylation yield/selectivity for methallyl chloride |
|---|---|
| Target Compound Data | Triethylsilane wins competitive reaction; ≥20% yield/selectivity increase per patent specification |
| Comparator Or Baseline | Trichlorosilane (HSiCl₃) – loses competitive reaction under identical Pt-catalyzed conditions |
| Quantified Difference | ≥20% yield/selectivity advantage for triethylsilane in competitive mode; reactivity order inverted vs. Pt–Si bond strength |
| Conditions | Pt catalyst, methallyl chloride substrate, ambient to moderate temperature (US 4,614,812, Examples 8, 9) |
Why This Matters
For industrial hydrosilylation procurement, triethylsilane enables a unique 'survival of the weakest' catalytic pathway that cannot be replicated by trichlorosilane, directly affecting reactor throughput and product purity.
- [1] C. L. Schilling Jr., 'Survival of the Weakest,' Chemical & Engineering News, 88(30), 2010, citing US Patent 4,614,812 and Nat. Chem. DOI: 10.1038/nchem.614. View Source
- [2] US Patent 4,614,812, 'Novel process for promoting hydrosilation reactions using a second hydrosilane,' issued September 30, 1986. View Source
